- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides1966, , ,,
Cas no 930-21-2 (azetidin-2-one)

azetidin-2-one structure
Nome del prodotto:azetidin-2-one
azetidin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azetidin-2-one
- 2-Azacyclobutanone
- 2-Azetidinone
- Azetan-2-one
- 2-oxoazetidine
- 4-oxo-azetidine
- PROPIOLACTAM
- Azetidinone
- beta-Propiolactam
- beta-Lactam
- azetidine-2-one
- 2-Azetdinone
- Epitope ID:141488
- KSC257I5N
- MNFORVFSTILPAW-UHFFFAOYSA-N
- BCP28406
- STR01840
- SBB056216
- BBL100059
- STL511031
- TRA0015141
- ST2406634
- AB0027715
- W9581
- 67944-EP2
- 2-Azetidone
- 3-Aminopropanoic acid lactam
- 3-Aminopropionic acid lactam
- β-Alanine, lactam
- β-Propiolactam
- 930-21-2
- PS-9375
- MFCD00013328
- J-519610
- EN300-70816
- betaPropiolactam
- 2-azetidinone; 2-azacyclobutanone
- CHEBI:35627
- beta-Lactams
- CHEBI:327119
- DTXSID30239225
- LCZC2198
- AKOS005255094
- 2Azacyclobutanone
- CS-W011364
- Q21099588
- DTXCID50161716
- SB50691
- 2-Azetidinone, 98%
- CHEMBL344042
- azetidin-2-one
-
- MDL: MFCD00013328
- Inchi: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
- Chiave InChI: MNFORVFSTILPAW-UHFFFAOYSA-N
- Sorrisi: O=C1CCN1
Proprietà calcolate
- Massa esatta: 71.03710
- Massa monoisotopica: 71.037113783g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 5
- Conta legami ruotabili: 0
- Complessità: 59.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.8
- Superficie polare topologica: 29.1
- Conta Tautomer: 3
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.0347 (rough estimate)
- Punto di fusione: 74-76 °C (lit.)
- Punto di ebollizione: 106 °C/15 mmHg(lit.)
- Indice di rifrazione: 1.4035 (estimate)
- Solubilità: chloroform: very soluble(lit.)
- PSA: 29.10000
- LogP: -0.16490
- Solubilità: Non determinato
azetidin-2-one Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H314
- Dichiarazione di avvertimento: P280-P305+P351+P338-P310
- Numero di trasporto dei materiali pericolosi:UN 3263 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 34
- Istruzioni di sicurezza: S26-S36/37/39-S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- Condizioni di conservazione:2-8°C
- Gruppo di imballaggio:III
- PackingGroup:Ⅱ
- Termine di sicurezza:8
- Frasi di rischio:R34
azetidin-2-one Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
azetidin-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011364-100mg |
Azetidin-2-one |
930-21-2 | ≥99.0% | 100mg |
$67.0 | 2022-04-26 | |
abcr | AB240775-10 g |
Azetidin-2-one, 97%; . |
930-21-2 | 97% | 10 g |
€326.90 | 2023-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
¥29.0 | 2024-04-17 | |
Enamine | EN300-70816-0.05g |
azetidin-2-one |
930-21-2 | 94% | 0.05g |
$19.0 | 2023-02-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |
azetidin-2-one |
930-21-2 | ≥97% | 100mg |
¥29.90 | 2023-09-04 | |
Ambeed | A250783-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
$6.0 | 2025-02-24 | |
Ambeed | A250783-5g |
Azetidin-2-one |
930-21-2 | 97% | 5g |
$48.0 | 2025-02-24 | |
Chemenu | CM200383-25g |
Azetidin-2-one |
930-21-2 | 95%+ | 25g |
$342 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |
Azetidin-2-one |
930-21-2 | 97% | 1g |
¥86.0 | 2024-04-17 | |
eNovation Chemicals LLC | D641496-1g |
2-Azetidinone |
930-21-2 | 95% | 1g |
$300 | 2024-06-05 |
azetidin-2-one Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
Riferimento
- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acidsBulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide
Riferimento
- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C
Riferimento
- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide
Riferimento
- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactamsJournal of the Chemical Society, 1992, (15), 2001-4,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone
Riferimento
- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanolsJournal of the American Chemical Society, 1969, 91(9), 2375-6,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C
Riferimento
- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of AntiaromaticityOrganic Letters, 2009, 11(24), 5722-5725,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: Amberlite
1.2 Reagents: Amberlite
Riferimento
- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactamsCanadian Journal of Chemistry, 1988, 66(2), 304-9,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Synthesis, characterization and anti-microbial evaluation of azetidinoneWorld Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acidsJournal of Chemical Research, 2005, (11), 705-707,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
Riferimento
- Method for preparation of 2-azetidinone, China, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water
Riferimento
- Ruthenium tetroxide oxidation of N-alkyllactamsChemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Product class 2: cycloalkanolsScience of Synthesis, 2008, 36, 459-530,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium borohydride Solvents: Water
Riferimento
- A novel preparation of 4-unsubstituted β-lactamsHeterocycles, 1985, 23(2), 265-72,
azetidin-2-one Raw materials
- 4-oxoazetidin-2-yl acetate
- 3-aminopropan-1-ol
- 1-Ethoxycyclopropanol
- 2-Azetidinone, 4-(phenylthio)-, (R)-
- Cyclopropanone
- 2-Azetidinone, 1-(1-methylethyl)-
- 1-(4-methylphenyl)sulfonylazetidin-2-one
- Chlorosulfonyl isocyanate
- Methyl 3-aminopropanoate
- β-Alanine
- Ethyl 3-aminopropanoate
azetidin-2-one Preparation Products
azetidin-2-one Letteratura correlata
-
1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756
-
Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843
-
Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581
-
4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663
-
Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251
930-21-2 (azetidin-2-one) Prodotti correlati
- 2229290-57-5(1-(5-bromothiophen-3-yl)methyl-N-methylcyclopropan-1-amine)
- 2228618-27-5(tert-butyl N-2-(aminomethyl)-3,3-difluorobutylcarbamate)
- 2580241-80-9(tert-butyl (2r,4s)-5-azaspiro3.5nonane-2-carboxylate)
- 919977-05-2(N-methyl-N-({1-(2,3,5,6-tetramethylphenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)
- 433955-84-1(2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde)
- 1804423-59-3(4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-sulfonamide)
- 1219914-68-7(ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate)
- 2261011-98-5((1R,2R)-N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(2-methylphenyl)cyclopropanecarboxamide)
- 171809-19-1(2,6-Dinitrobenzene-1,4-dimethanol)
- 851987-26-3(N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-21-2)azetidin-2-one

Purezza:99%
Quantità:25g
Prezzo ($):213.0